molecular formula C16H34O3P+ B157555 Dioctyl phosphonate CAS No. 1809-14-9

Dioctyl phosphonate

Cat. No. B157555
CAS RN: 1809-14-9
M. Wt: 305.41 g/mol
InChI Key: PLSFNSJUKGEOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dioctyl phosphonate, also known as dioctyl phosphonate, is a chemical compound with the molecular formula C16H35O3P . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of Dioctyl phosphonate involves the direct functionalization strategy of inertial dialkyl phosphonates with hydroxy compounds to afford diverse mixed phosphonates . This process yields good results and has a high tolerance for different functional groups . The key intermediate for this new synthetic transformation, a highly reactive P(V) species (phosphoryl pyridin-1-ium salt), is generated in situ from dialkyl phosphonate in the presence of Tf2O/pyridine .


Molecular Structure Analysis

The molecular structure of Dioctyl phosphonate is represented by the formula C16H35O3P . It has an average mass of 306.421 Da and a monoisotopic mass of 306.232391 Da .


Chemical Reactions Analysis

Dioctyl phosphonate can undergo various chemical reactions. For instance, it can be functionalized with hydroxy compounds to produce diverse mixed phosphonates . The hydrolysis of phosphinates and phosphonates can also occur under both acidic and basic conditions .

Scientific Research Applications

Environmental Impacts and Behavior

Phosphonates, including dioctyl phosphonate, have significant environmental implications. They are anthropogenic complexing agents and are distinct from other chelating agents due to their strong interaction with surfaces, leading to considerable removal in technical and natural systems. Notably, phosphonates show very strong adsorption, resulting in little to no remobilization of metals. They do not undergo biodegradation during water treatment, but their Fe(III)-complexes undergo rapid photodegradation. Aminopolyphosphonates are rapidly oxidized in the presence of Mn(II) and oxygen, forming stable breakdown products detectable in wastewater. However, the environmental presence of phosphonates is still not fully understood due to analytical challenges in determining trace concentrations in natural waters (Nowack, 2003).

Applications in Polymer Science

Dioctyl phosphonate plays a role in the stabilization of poly(vinyl chloride). It interacts with metal soaps like cadmium and zinc stearates used in the thermal degradation of poly(vinyl chloride). Dioctyl phosphonate absorbs HCl and transforms into the phosphonate, reducing the harmful action of cadmium and zinc chlorides formed from the stearates (Hybart & Rowley, 1972).

Role in Plant Pathogen Defense

In plant pathology, potassium phosphonate, a related compound, induces defense responses in plants against pathogens like Phytophthora palmivora. Treated plants show rapid increases in cytoplasmic activity, development of cytoplasmic aggregates, superoxide release, localized cell death, and enhanced accumulation of phenolic materials around infected cells, thereby restricting pathogen development (Daniel & Guest, 2005).

Chemical and Biological Significance

Phosphonates are notable for their chemical and biological properties. They are used as bioisosteres of carboxylates, mimicking the transition state in hydrolysis of amides and esters, making them effective inhibitors. They are involved in various therapeutic areas, demonstrating rich chemistry and diverse applications in fields beyond medicinal chemistry, such as in agricultural and industrial contexts (Turhanen, Demadis, & Kafarski, 2021).

Safety And Hazards

Dioctyl phosphonate can cause skin irritation and is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Research in the field of phosphonates, including Dioctyl phosphonate, is ongoing. There is a push towards cleaner and more efficient approaches for their synthesis . The recent success of metal–organic frameworks has also promoted renewed interest in the synthesis of porous metal phosphonates . Furthermore, phosphonic acids, which can be prepared from phosphonates, are useful intermediates and biologically active compounds , indicating potential future directions in the medical and biological fields.

properties

IUPAC Name

dioctoxy(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O3P/c1-3-5-7-9-11-13-15-18-20(17)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSFNSJUKGEOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCO[P+](=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051481
Record name Dioctyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonic acid, dioctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Dioctyl phosphonate

CAS RN

1809-14-9
Record name Dioctyl phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, dioctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dioctyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioctyl phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIOCTYL PHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1288UQR6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dioctyl phosphonate
Reactant of Route 2
Reactant of Route 2
Dioctyl phosphonate
Reactant of Route 3
Reactant of Route 3
Dioctyl phosphonate
Reactant of Route 4
Reactant of Route 4
Dioctyl phosphonate
Reactant of Route 5
Dioctyl phosphonate
Reactant of Route 6
Dioctyl phosphonate

Citations

For This Compound
33
Citations
GO Doak, LD Freedman - Chemical Reviews, 1961 - ACS Publications
… The results obtained (see Section I,D) were interpreted to indicate that dioctyl phosphonate was monomolecular, whereas dimethyl phosphonate, except in dilute solution, was …
Number of citations: 142 pubs.acs.org
RW Cattrall, H Freiser - Analytical chemistry, 1971 - ACS Publications
… platinum wire with a 6:1 mixture of 5% polyvinyl chloride dissolved in cyclohexanone and 0.1 M calcium didecylphosphate in dioctyl phosphonate (Orion No. The wire was …
Number of citations: 543 pubs.acs.org
V Jagodić - Croatica Chemica Acta, 1976 - hrcak.srce.hr
… of dioctyl •phosphonate and 2-brnmolbenzalaniline ought to be heated for 50 hr at 100 C. Since no significant difference m ·reaativity between diethyl and dioctyl phosphonate was other…
Number of citations: 17 hrcak.srce.hr
IN Lacey, GH Kelsall, HA Spikes… - ASLE transactions, 1986 - Taylor & Francis
The phosphonate esters shown in Part I to form thick chemical films in elastohydrodynamic contacts have been found to form a viscous reaction product when heated with iron powder. …
Number of citations: 15 www.tandfonline.com
W Bergeret, JC Gautier, S Raynal, S Boileau - European polymer journal, 1983 - Elsevier
… Dioctyl phosphonate with RMgX [1-6]. The most common phosphine oxide (DOPO) was obtained by reaction of procedure involves the reaction of alkyl halides with diethyl phosphite …
Number of citations: 1 www.sciencedirect.com
S Baldacci, T Matsuno, K Toko, R Stella… - Sens …, 1998 - sensors.myu-group.co.jp
The taste-smell sensory fusion was conducted by combining a taste sensor array using lipid/polymer membranes and a smell sensor array using conducting polymer ele ments. …
Number of citations: 77 sensors.myu-group.co.jp
T Okuno, S Morimoto, H Nishikawa… - Chemical and …, 2020 - jstage.jst.go.jp
… consists of a reference electrode and a taste sensor or working electrode (AN0), composed of a lipid/polymer membrane (phosphoric acid di-n-decyl ester/dioctyl-phosphonate). The …
Number of citations: 10 www.jstage.jst.go.jp
H Kojima, S Nakamura, T Haraguchi… - Journal of Pharmacy …, 2019 - academic.oup.com
… part of the equipment consists of a reference electrode and working electrode (AN0) composed of a lipid/polymer membrane (phosphoric acid di-n-decyl ester/dioctyl phosphonate). The …
Number of citations: 9 academic.oup.com
BR Furman, ST Wellinghoff, PM Thompson… - Chemistry of …, 2008 - ACS Publications
… In general, the intralayer organization is less well defined for the methoxy-terminal compounds than it is either for their ethoxy-terminal counterparts or for zirconium dioctyl phosphonate. …
Number of citations: 10 pubs.acs.org
SM Murphy, CJ Hamilton, ML Davies, BJ Tighe - Biomaterials, 1992 - Elsevier
… in dioctyl phosphonate for Ca2+ sensing35 and valinomycin for K+ sensingz6. The relatively simple construction and ease of coating of CWISEs make these devices a useful test-bed …
Number of citations: 174 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.